Ammonium cerous sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

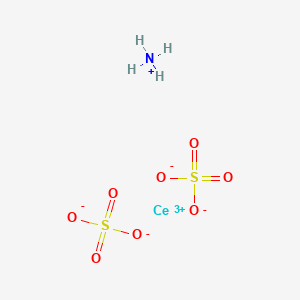

Ammonium cerous sulfate, also known as cerium(III) ammonium sulfate, is an inorganic compound with the chemical formula ((NH_4)_4Ce(SO_4)_4). It is a cerium salt where cerium is in the +3 oxidation state. This compound is typically used in various chemical processes due to its unique properties, including its role as a reducing agent and its ability to form complex compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium cerous sulfate can be synthesized through the reaction of cerium(III) hydroxide with sulfuric acid and ammonium sulfate. The process involves dissolving cerium(III) hydroxide in sulfuric acid, followed by the addition of ammonium sulfate to precipitate the desired compound. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction.

Industrial Production Methods: In industrial settings, this compound is produced by reacting cerium(III) oxide with sulfuric acid to form cerium(III) sulfate, which is then treated with ammonium sulfate. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is then crystallized and purified through filtration and washing processes.

Análisis De Reacciones Químicas

Types of Reactions: Ammonium cerous sulfate primarily undergoes redox reactions due to the presence of cerium in the +3 oxidation state. It can be oxidized to cerium(IV) compounds or reduced to cerium(II) compounds under specific conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: It can be reduced using reducing agents like sodium borohydride or zinc in acidic or basic conditions.

Major Products Formed:

Oxidation: The oxidation of this compound typically results in the formation of cerium(IV) compounds, such as cerium(IV) oxide or cerium(IV) sulfate.

Reduction: The reduction process yields cerium(II) compounds, which are less stable and often require specific conditions to isolate.

Aplicaciones Científicas De Investigación

Ammonium cerous sulfate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various analytical techniques, including titrations and redox reactions. Its ability to form stable complexes makes it valuable in coordination chemistry.

Biology: In biological research, this compound is used as a staining agent for electron microscopy due to its ability to bind to specific cellular components.

Industry: this compound is used in the production of catalysts, particularly in the petrochemical industry, where it aids in the conversion of hydrocarbons.

Mecanismo De Acción

The mechanism of action of ammonium cerous sulfate is primarily based on its redox properties. In chemical reactions, it can donate or accept electrons, facilitating various redox processes. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic processes, it interacts with reactants to lower activation energy and increase reaction rates.

Comparación Con Compuestos Similares

Ammonium cerous sulfate can be compared with other cerium compounds, such as cerium(IV) ammonium sulfate and cerium(III) nitrate.

Cerium(IV) Ammonium Sulfate: This compound contains cerium in the +4 oxidation state and is a stronger oxidizing agent compared to this compound. It is used in different applications, such as in analytical chemistry for redox titrations.

Cerium(III) Nitrate: This compound is another cerium(III) salt, but with nitrate ions instead of sulfate. It is used in various chemical syntheses and as a precursor for other cerium compounds.

Uniqueness: this compound is unique due to its specific redox properties and its ability to form stable complexes with various ligands. Its applications in both analytical and industrial chemistry highlight its versatility and importance in scientific research.

By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial processes.

Actividad Biológica

Ammonium cerous sulfate, also known as ammonium cerium(IV) sulfate, is an inorganic compound with significant biological activity attributed to its strong oxidizing properties. This article explores its biological effects, applications in various fields, and relevant research findings.

- Chemical Formula: (NH4)4Ce(SO4)4⋅2H2O

- Molecular Weight: 632.55 g/mol

- Appearance: Orange-colored solid

- Oxidation Potential: Approximately +1.44 V, indicating its strength as an oxidizing agent .

This compound acts primarily through redox reactions, where it can oxidize various organic and inorganic substances. Its ability to generate reactive oxygen species (ROS) plays a crucial role in its biological activity, influencing cellular processes such as apoptosis and oxidative stress responses.

Biological Applications

1. Antioxidant Studies:

Research indicates that this compound can scavenge free radicals, making it a potential candidate for antioxidant applications. In vitro studies have demonstrated its effectiveness in reducing oxidative stress in cellular models .

2. Pharmaceutical Applications:

this compound has been utilized in the quantitative analysis of drugs through redox titrations. For instance, it has been used to determine the concentration of dihydroartemisinin (DHA) by measuring the amount of cerium(IV) that reacts with the drug in acidic conditions. The stoichiometry of the reaction indicates a 1:1 molar ratio between DHA and cerium(IV), enabling accurate drug quantification .

3. Polymerization Initiation:

This compound serves as an initiator for radical polymerization processes, particularly in the synthesis of hydrogels. Its ability to generate free radicals upon reduction makes it valuable in creating complex polymer structures for biomedical applications .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using various in vitro assays. Results showed significant scavenging activity against DPPH and ABTS radicals, suggesting its potential use as a natural antioxidant in food and pharmaceutical industries.

Case Study 2: Drug Analysis

In a titrimetric method for determining ethionamide concentrations, this compound was employed as an oxidimetric agent. The method demonstrated high precision and accuracy, with a linear calibration curve established over a range of concentrations from 1.0 to 10 µg/mL .

Research Findings

Safety and Handling

As a strong oxidizer, this compound requires careful handling to avoid reactions with combustible materials. Proper laboratory safety protocols should be followed when working with this compound.

Propiedades

Número CAS |

13840-04-5 |

|---|---|

Fórmula molecular |

CeH5NO4S |

Peso molecular |

255.23 g/mol |

Nombre IUPAC |

azane;cerium;sulfuric acid |

InChI |

InChI=1S/Ce.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4) |

Clave InChI |

JNCBNOKJWZECAH-UHFFFAOYSA-N |

SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] |

SMILES canónico |

N.OS(=O)(=O)O.[Ce] |

Key on ui other cas no. |

21995-38-0 13840-04-5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.